1-Oxo-1lambda~5~,2,4-benzotriazine
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Overview
Description
1-Oxo-1lambda~5~,2,4-benzotriazine is an aromatic, fused N-heterocycle that exhibits interesting properties, including diverse biological activities. This compound is part of the benzotriazine family, which is known for its significant pharmacological potential .
Preparation Methods
The synthesis of 1-Oxo-1lambda~5~,2,4-benzotriazine can be achieved through various methods. One common approach involves the cyclization of N-protected (2-acylamino)arylhydrazines. This method uses copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The reaction proceeds through in situ oxidation in the presence of copper (I) ions and oxygen, leading to the formation of azo compounds. These compounds are then treated with trifluoroacetic acid to yield this compound in excellent yields .
Chemical Reactions Analysis
1-Oxo-1lambda~5~,2,4-benzotriazine undergoes various chemical reactions, including:
Cycloaddition: A [5 + 1] cycloaddition-aromatization reaction with sulfur ylides efficiently provides 1,2,4-benzotriazine derivatives.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include sulfur ylides, copper (I) iodide, and trifluoroacetic acid. The major products formed from these reactions are benzotriazinyl radicals and 1,2,4-benzotriazine derivatives .
Scientific Research Applications
1-Oxo-1lambda~5~,2,4-benzotriazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oxo-1lambda~5~,2,4-benzotriazine involves its redox activation. The compound can be reduced to form benzotriazinyl radicals, which exhibit cytotoxic effects, particularly in hypoxic conditions. This property makes it a promising candidate for anticancer therapy, as it can selectively target hypoxic tumor cells .
Comparison with Similar Compounds
1-Oxo-1lambda~5~,2,4-benzotriazine can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: This compound exhibits antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities.
1,2,4-Oxadiazoles: These compounds are known for their anti-infective properties, including antibacterial and antiviral activities.
The uniqueness of this compound lies in its ability to form stable benzotriazinyl radicals and its potential as an anticancer agent targeting hypoxic tumor cells .
Properties
CAS No. |
59323-44-3 |
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Molecular Formula |
C7H5N3O |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
1-oxido-1,2,4-benzotriazin-1-ium |
InChI |
InChI=1S/C7H5N3O/c11-10-7-4-2-1-3-6(7)8-5-9-10/h1-5H |
InChI Key |
BNZPFJBUHRBLNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN=[N+]2[O-] |
Origin of Product |
United States |
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